5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of the pyrrolidine ring and the phenyl group further enhances its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base, can yield the desired thienopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit a particular kinase or activate a receptor, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar core structure but different substituents.
Phenyl-1,2,4-triazoles: Compounds containing a triazole ring substituted by a phenyl group.
Pyrrolidine-2-one: A simpler pyrrolidine derivative with potential biological activity.
Uniqueness
5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and ring systems. This structural diversity contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
917907-95-0 |
---|---|
Molecular Formula |
C17H18N4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
5-methyl-N-(2-pyrrolidin-1-ylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H18N4S/c1-12-10-22-17-15(12)16(18-11-19-17)20-13-6-2-3-7-14(13)21-8-4-5-9-21/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,18,19,20) |
InChI Key |
CGSBVWGGGZTOIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.